7,8-Dihydroquinoline

Heterocyclic synthesis Electrocyclic ring closure Regioselectivity

7,8-Dihydroquinoline (CAS 37624-11-6) is a partially saturated bicyclic heterocycle of formula C₉H₉N (MW 131.17 g/mol), belonging to the dihydroquinoline subclass within the quinoline family. It is characterized by saturation specifically at the 7- and 8-positions of the carbocyclic ring, distinguishing it from its regioisomer 5,6-dihydroquinoline (CAS 24334-23-4) and from the fully aromatic parent quinoline (CAS 91-22-5).

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 37624-11-6
Cat. No. B3351581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroquinoline
CAS37624-11-6
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C=CC=N2
InChIInChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1,3-5,7H,2,6H2
InChIKeyRKNCRHZZEDXQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroquinoline (CAS 37624-11-6): Procurement-Grade Overview of a Regiospecific Dihydroquinoline Synthetic Intermediate


7,8-Dihydroquinoline (CAS 37624-11-6) is a partially saturated bicyclic heterocycle of formula C₉H₉N (MW 131.17 g/mol), belonging to the dihydroquinoline subclass within the quinoline family . It is characterized by saturation specifically at the 7- and 8-positions of the carbocyclic ring, distinguishing it from its regioisomer 5,6-dihydroquinoline (CAS 24334-23-4) and from the fully aromatic parent quinoline (CAS 91-22-5) . This compound serves primarily as a versatile synthetic intermediate for constructing biologically active quinoline-derived scaffolds, including antitubercular agents, dual enzyme inhibitors, and arene oxide metabolites . Its regiospecific saturation pattern confers distinct reactivity in electrocyclic ring-closure reactions, differential metabolic activation pathways, and altered electronic properties compared to its 5,6-dihydro isomer, making unambiguous isomeric identity critical for reproducible research outcomes [1].

Why 7,8-Dihydroquinoline Cannot Be Substituted by Its 5,6-Regioisomer or Other In-Class Analogs in Critical Applications


The two dihydroquinoline regioisomers—7,8-dihydroquinoline and 5,6-dihydroquinoline—are not functionally interchangeable despite sharing the identical molecular formula (C₉H₉N) and molecular weight . The position of the saturated ethylene bridge fundamentally alters the electronic distribution across the bicyclic system, which in turn governs regiochemical outcomes in electrocyclic synthesis (65% vs. 35% product distribution favoring the 7,8-isomer from a common precursor) [1]. Downstream, the derived arene oxides exhibit an 11-fold difference in acid-catalyzed hydrolysis rate constants (kH: 1.54 vs. 0.14 M⁻¹s⁻¹) and a 63-fold difference in pH-independent solvolysis rates [2]. In biological contexts, imidazolyl-substituted derivatives built on the 7,8-dihydroquinoline core show a 2.3-fold greater potency against thromboxane A₂ synthase (P450 TxA2) compared to the 5,6-saturated analogue [3]. These quantifiable divergences in chemical reactivity, metabolic activation, and pharmacological target engagement mean that substituting one regioisomer for the other will yield non-reproducible results in synthesis, metabolite identification, and structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 7,8-Dihydroquinoline (CAS 37624-11-6) Against Closest Structural Comparators


Electrocyclic Synthesis Regioselectivity: 65% 7,8-Dihydroquinoline vs. 35% 5,6-Dihydroisoquinoline from a Common 1-(β-Pyridinyl)-1,3-butadiene Precursor

Gas-phase pyrolysis of 1-(β-pyridinyl)-1,3-butadiene at 650 °C (1 mm, contact time ~0.1 s) produces a mixture of two dihydro isomers: 5,6-dihydroisoquinoline (35%) and 7,8-dihydroquinoline (65%) [1]. This near 2:1 product ratio demonstrates a clear thermodynamic/kinetic preference for electrocyclic ring closure to generate the 7,8-dihydroquinoline skeleton over the alternative 5,6-fusion pattern. The isomeric structures were confirmed by spectral methods, dehydrogenation to the parent aromatic heterocycle, and Eu(fod)₃ NMR shift reagent analysis [1]. In contrast, 1-(α-pyridinyl)-1,3-butadiene yields exclusively 5,6-dihydroquinoline, and 1-(γ-pyridinyl)-1,3-butadiene yields exclusively 7,8-dihydroisoquinoline, establishing that the 7,8-dihydroquinoline isomer is the predominant product specifically from the β-pyridinyl precursor [1].

Heterocyclic synthesis Electrocyclic ring closure Regioselectivity Gas-phase pyrolysis

Arene Oxide Solvolysis Kinetics: 11-Fold Higher Acid-Catalyzed Hydrolysis Rate for Quinoline 7,8-Oxide vs. 5,6-Oxide

pH-Rate profiles measured in 1:9 dioxane–water at 25 °C (0.1 M NaClO₄) reveal that quinoline 7,8-oxide (derived from 7,8-dihydroquinoline) undergoes acid-catalyzed hydrolysis with a second-order rate constant kH = 1.54 M⁻¹s⁻¹, compared to kH = 0.14 M⁻¹s⁻¹ for quinoline 5,6-oxide (derived from 5,6-dihydroquinoline) [1]. This represents an 11-fold rate enhancement for the 7,8-isomer. Furthermore, the pH-independent rate constants in the low-pH plateau (attributed to N-protonated species) are 1.7 × 10⁻³ s⁻¹ for the 7,8-oxide versus 2.7 × 10⁻⁵ s⁻¹ for the 5,6-oxide—a 63-fold difference [1]. For context, both quinoline oxides react 100- to 1000-fold slower than the carbocyclic analogue naphthalene 1,2-oxide across pH 1–10, attributable to the electron-withdrawing effect of the ring nitrogen [1]. The N-methyl cation of the 5,6-oxide is exceptionally unreactive (kobsd < 4 × 10⁻⁷ s⁻¹ at pH 1.8), confirming that the low-pH plateau arises from N-protonation [1].

Physical organic chemistry Arene oxide reactivity Solvolysis kinetics Metabolic activation

Mutagenicity Divergence: Quinoline 7,8-Oxide Is Potently Mutagenic (2498 rev/μmole) Whereas Quinoline 5,6-Oxide Is Not

In the Ames/Salmonella microsome test using S. typhimurium TA100 as indicator strain, quinoline 7,8-oxide (derived from 7,8-dihydroquinoline) exhibited specific mutagenicity of 2498 ± 96 revertants per μmole with 20% S9 mix and 1289 ± 120 revertants per μmole with 10% S9 mix [1]. Critically, quinoline 7,8-oxide was mutagenic only in the presence of S9 metabolic activation mix [1]. In contrast, unmodified quinoline 5,6-oxide was not mutagenic under any condition tested; only its N-methylated derivative (N-methyl-quinoline 5,6-oxide) showed weak mutagenicity (134 ± 6 revertants per μmole) and only with S9 mix [1]. The mutagenic potency of quinoline 7,8-oxide was described as being of the same order as quinoline itself [1]. Trans-7,8-dihydroxy-7,8-dihydroquinoline yielded inconclusive results; if mutagenic, its potency would be at least 20–30 times lower than the parent 7,8-oxide [1].

Genetic toxicology Ames test Arene oxide mutagenicity Metabolic activation

Dual Enzyme Inhibition: 7,8-Dihydroquinoline Derivative Shows 2.3-Fold Greater P450 TxA2 Potency vs. 5,6-Saturated Analogue with Inverted Aromatase Selectivity

In a series of 1-imidazolyl(alkyl)-substituted di- and tetrahydroquinolines evaluated as dual inhibitors of thromboxane A₂ synthase (P450 TxA2) and aromatase (P450 arom), 5-(2-imidazol-1-ylethyl)-7,8-dihydroquinoline (compound 31) and its 5,6-saturated analogue (compound 30) were directly compared [1]. Compound 31 (7,8-dihydro core) exhibited P450 TxA2 IC₅₀ = 0.29 μM and P450 arom IC₅₀ = 0.50 μM [1]. Compound 30 (5,6,7,8-tetrahydro core) exhibited P450 TxA2 IC₅₀ = 0.68 μM and P450 arom IC₅₀ = 0.38 μM [1]. For P450 TxA2 inhibition, the 7,8-dihydroquinoline derivative is 2.3-fold more potent; however, for P450 arom inhibition, the selectivity inverts—the 5,6-saturated analogue is 1.3-fold more potent [1]. Both compounds outperformed reference inhibitors dazoxiben (P450 TxA2 IC₅₀ = 1.1 μM) and aminoglutethimide (P450 arom IC₅₀ = 18.5 μM) [1]. In vivo, compound 30 reduced serum TxB₂ levels by 78% at 3 h post-dose (8.5 mg/kg) versus 60% for dazoxiben [1]. Compound 31 did not affect cyclooxygenase or lipoxygenase, demonstrating target selectivity [1].

Medicinal chemistry Enzyme inhibition Thromboxane A2 synthase Aromatase Dual inhibitors

Divergent Solvolysis Product Fate: 5,6-Oxide Generates Multiple Hydroxyquinolines plus trans-Dihydrodiol; 7,8-Oxide Gives Exclusively 8-Hydroxyquinoline

Under acidic solvolysis conditions, the two quinoline arene oxides exhibit fundamentally different product distributions [1]. Quinoline 5,6-oxide yields three products: 5-hydroxyquinoline (73%), 6-hydroxyquinoline (7%), and trans-5,6-dihydroquinoline-5,6-diol (20%)—the latter representing the first documented example of a benzo-ring arene oxide forming a trans-dihydrodiol product under acidic conditions [1]. In striking contrast, quinoline 7,8-oxide upon acid solvolysis gives exclusively 8-hydroxyquinoline as the sole product, with no detectable trans-dihydrodiol formation [1]. This chemoselectivity difference arises from the position of the ring nitrogen relative to the epoxide, which differentially stabilizes the carbocationic intermediates formed during solvolysis [1]. Both arene oxides also react with hydroxide ion (kOH) to form trans-dihydrodiols under basic conditions, a pathway not observed for the carbocyclic analogue naphthalene oxide [1].

Reaction mechanism Product selectivity Arene oxide chemistry Metabolite identification

Definitive Application Scenarios Where 7,8-Dihydroquinoline (CAS 37624-11-6) Provides Verifiable Functional Advantage


Synthesis of Quinoline Arene Oxide Metabolites for Toxicological and Metabolic Studies

7,8-Dihydroquinoline is the essential precursor for synthesizing quinoline 7,8-oxide (via N-bromosuccinimide-mediated bromohydrin formation followed by base-catalyzed dehydrobromination) [1]. As demonstrated by Willems et al., quinoline 7,8-oxide is the only isomer among the quinoline arene oxides that exhibits potent, unambiguous mutagenicity in the Ames test (2498 rev/μmole with S9 mix), while the 5,6-oxide is non-mutagenic [2]. The 7,8-oxide also yields exclusively 8-hydroxyquinoline upon acid solvolysis, providing a clean single-product system for metabolite identification and quantification [3]. Researchers studying quinoline-mediated genotoxicity or developing analytical methods for quinoline metabolite detection should procure 7,8-dihydroquinoline specifically—the 5,6-isomer cannot generate the toxicologically relevant 7,8-oxide species.

Medicinal Chemistry Programs Targeting Thromboxane A₂ Synthase with Dual Aromatase Inhibition

The 7,8-dihydroquinoline core, when functionalized at the 5-position with an imidazolylethyl substituent, yields compound 31 with P450 TxA2 IC₅₀ = 0.29 μM—a 2.3-fold improvement over the fully saturated 5,6,7,8-tetrahydroquinoline analogue (IC₅₀ = 0.68 μM) [1]. Critically, the 7,8-dihydro scaffold also demonstrates clean selectivity, showing no inhibition of cyclooxygenase or lipoxygenase, whereas the 5,6-saturated analogue inhibits P450 scc by 13% at 25 μM [1]. For SAR campaigns exploring the dihydroquinoline chemical space for dual P450 TxA2/aromatase inhibition, 7,8-dihydroquinoline offers a distinct selectivity–potency profile that cannot be replicated by the fully aromatic quinoline or the fully saturated tetrahydroquinoline starting materials [1].

Electrocyclic and Thermal Cyclization Methodology Development Requiring Predictable Regiochemical Outcomes

The gas-phase pyrolysis of 1-(β-pyridinyl)-1,3-butadiene at 650 °C produces 7,8-dihydroquinoline in 65% yield versus 35% for the competing 5,6-dihydroisoquinoline isomer [1]. This 1.86:1 product ratio provides synthetic chemists with a predictable regiochemical bias favoring the 7,8-dihydroquinoline skeleton when using β-substituted pyridine precursors [1]. Researchers developing new electrocyclic or thermal cyclization methodologies can use 7,8-dihydroquinoline as an authentic reference standard for validating product identity by Eu(fod)₃ NMR shift reagent analysis or by dehydrogenation to quinoline [1]. The unambiguous structural assignment data published for both 5,6- and 7,8-isomers makes 7,8-dihydroquinoline a valuable benchmark compound for heterocyclic methodology development [1].

Antitubercular Drug Discovery Based on the 7,8-Dihydroquinolin-5(6H)-one Pharmacophore

7,8-Dihydroquinoline serves as the direct precursor to 7,8-dihydroquinolin-5(6H)-one intermediates, which are key building blocks for antitubercular hydrazinecarbothioamide derivatives [1]. In a 2020 study, 22 such derivatives were synthesized from the 7,8-dihydroquinolin-5(6H)-one core and screened against Mycobacterium tuberculosis H37Rv; the most potent compounds (4e and 4j) exhibited MIC values of 0.39 μg/mL, and compound 4j demonstrated a 2.2-fold reduction in bacterial load in the in vivo zebrafish Mtb nutrient starvation model [1]. The hydrazinecarbothioamide derivatives (4a–k) consistently showed enhanced activity compared to their dihydroquinolinone precursors (3a–k), validating the 7,8-dihydroquinoline scaffold as a productive starting point for anti-TB lead optimization [1]. Procurement of authentic 7,8-dihydroquinoline ensures synthetic fidelity when reproducing literature-reported antitubercular SAR series.

Quote Request

Request a Quote for 7,8-Dihydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.